Cyrneine B

Beschreibung

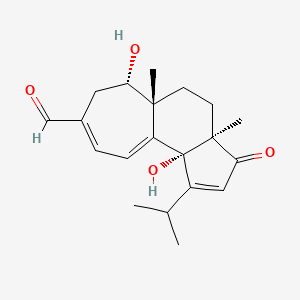

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H26O4 |

|---|---|

Molekulargewicht |

330.4 g/mol |

IUPAC-Name |

(3aR,5aR,6S,10bR)-6,10b-dihydroxy-3a,5a-dimethyl-3-oxo-1-propan-2-yl-4,5,6,7-tetrahydrocyclohepta[e]indene-8-carbaldehyde |

InChI |

InChI=1S/C20H26O4/c1-12(2)14-10-17(23)19(4)8-7-18(3)15(20(14,19)24)6-5-13(11-21)9-16(18)22/h5-6,10-12,16,22,24H,7-9H2,1-4H3/t16-,18+,19-,20+/m0/s1 |

InChI-Schlüssel |

KGWCGHWCRHXTPS-OJAHFUOMSA-N |

Isomerische SMILES |

CC(C)C1=CC(=O)[C@]2([C@@]1(C3=CC=C(C[C@@H]([C@@]3(CC2)C)O)C=O)O)C |

Kanonische SMILES |

CC(C)C1=CC(=O)C2(C1(C3=CC=C(CC(C3(CC2)C)O)C=O)O)C |

Synonyme |

4,14-dihydroxy-1-oxocyantha-2,5(10),11-triene-12-carbaldehyde cyrneine B |

Herkunft des Produkts |

United States |

Isolation Methodologies for Cyrneine B

Extraction and Chromatographic Purification Techniques

The initial isolation of Cyrneine B from the fruiting bodies of Sarcodon cyrneus employs conventional solid-liquid extraction followed by chromatographic separation. acgpubs.org This established procedure is a foundational method in natural product chemistry.

The process begins with the extraction of the lyophilized (freeze-dried) fungal material. Methanol (B129727) is typically used as the solvent to draw out a wide range of compounds from the mushroom tissue. Following extraction, the resulting crude methanol extract is concentrated under vacuum. This concentrated extract then undergoes a liquid-liquid partitioning step, where it is diluted with ethyl acetate (B1210297) and washed with water. This separates compounds based on their polarity, with Cyrneine B preferentially moving into the ethyl acetate phase. acgpubs.org

The subsequent and critical stage of purification involves column chromatography. The ethyl acetate fraction is dried, concentrated, and then subjected to silica (B1680970) gel column chromatography. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is used to separate the various components of the extract. Specifically, a solvent system of dichloromethane (B109758) (CH₂Cl₂) and ethyl acetate (EtOAc) is employed, with the polarity being increased by raising the concentration of ethyl acetate. acgpubs.org Through careful collection of the eluted fractions, Cyrneine B can be isolated from other related compounds.

| Step | Technique | Description | Solvents/Materials | Reference |

| 1. Extraction | Solid-Liquid Extraction | The freeze-dried fruiting bodies of Sarcodon cyrneus are soaked in a solvent to extract the secondary metabolites. | Methanol | acgpubs.org |

| 2. Partitioning | Liquid-Liquid Extraction | The crude extract is separated into fractions based on polarity to reduce complexity. | Ethyl Acetate, Water | acgpubs.org |

| 3. Purification | Column Chromatography | The ethyl acetate fraction is further separated on a solid stationary phase to isolate individual compounds. | Silica Gel, Dichloromethane-Ethyl Acetate gradient | acgpubs.org |

Methodological Advancements in Natural Product Isolation

While traditional column chromatography has been successful in isolating Cyrneine B, the field of natural product isolation has seen significant technological advancements. These modern techniques offer improved resolution, speed, and efficiency, and are highly applicable to the purification of complex fungal metabolites like cyathane diterpenes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern purification. teledynelabs.com For compounds like Cyrneine B, preparative HPLC, utilizing both normal-phase and reversed-phase columns, can provide much higher purity than traditional gravity-driven chromatography. researchgate.net The isolation of erinacines, structurally similar cyathane diterpenes from Hericium erinaceus, often employs a two-dimensional chromatographic approach. This involves an initial fractionation by a technique like normal-phase flash chromatography followed by a second purification step using semi-preparative reversed-phase HPLC. nih.gov This orthogonality in separation mechanisms is highly effective at removing closely related impurities. nih.gov

Another advanced technique is High-Speed Countercurrent Chromatography (HSCCC). This is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, thereby eliminating irreversible sample adsorption. researchgate.net HSCCC has been successfully used for the preparative isolation of various diterpenoids from complex plant and fungal extracts, suggesting its potential for efficient, large-scale purification of Cyrneine B. researchgate.net

Furthermore, the integration of analytical techniques with preparative chromatography has streamlined the isolation process. HPLC-guided isolation, where analytical HPLC profiles are used to direct the purification strategy, allows for a more targeted and efficient approach to obtaining pure compounds from complex mixtures. nih.gov These advanced methodologies represent the forefront of natural product isolation and offer powerful tools for obtaining high-purity Cyrneine B for further research.

| Advanced Technique | Principle | Relevance to Cyrneine B Isolation | Reference |

| Preparative HPLC | High-pressure liquid chromatography for isolating larger quantities of a substance. | Offers higher resolution and purity compared to standard column chromatography. Used for isolating similar cyathane diterpenes. | nih.gov |

| Flash Chromatography | Air pressure-driven rapid column chromatography. | A faster, more efficient initial purification step before final polishing by HPLC. | nih.gov |

| 2D Chromatography | The use of two different chromatographic methods with different separation mechanisms. | Effectively separates complex mixtures and removes structurally similar impurities. | nih.gov |

| HSCCC | Liquid-liquid chromatography without a solid support matrix. | Prevents sample loss due to adsorption and is suitable for a wide range of polarities. | researchgate.net |

| HPLC-Guided Isolation | Using analytical HPLC to create a "roadmap" for targeted preparative purification. | Increases efficiency and reproducibility of the isolation process. | nih.gov |

Biosynthetic Investigations of Cyrneine B

Elucidation of General Cyathane Diterpenoid Biosynthetic Pathways

The biosynthesis of cyathane diterpenoids commences with the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This universal diterpene precursor is formed through the isoprenoid pathway from units of acetyl CoA and acetoacetyl CoA. The characteristic 5/6/7 tricyclic core of cyathane diterpenoids is then constructed via a cascade cyclization and subsequent rearrangement of GGPP.

Key enzymes in this process are diterpene synthases (DTSs) and terpene synthases (TPSs), which are responsible for generating the structural complexity of these molecular scaffolds and forming various ring structures. Feeding studies, such as those conducted by Ayer and coworkers using 13C-labeled sodium acetate (B1210297) on Cyathus earlei, have confirmed the involvement of GGPP in the formation of the cyathane core, specifically leading to compounds like cyathatriol. Cyathane diterpenoids are predominantly found in Basidiomycetes, including genera such as Cyathus, Hericium, and Sarcodon. These compounds typically feature two angular methyl groups at the ring junctions (C6 and C9) and a trans-B-C ring fusion.

Identification of Precursor Molecules in Cyrneine B Biosynthesis

As a cyathane diterpenoid, Cyrneine B's fundamental precursor is geranylgeranyl pyrophosphate (GGPP). This is consistent with the general biosynthetic route established for the entire cyathane family. While specific, detailed precursor molecules directly leading to Cyrneine B beyond the initial GGPP cyclization are not extensively elucidated in the provided literature, the general pathway of cyathane formation applies. The cyrneine diterpenoids represent a subfamily within the broader cyathane class, implying they share the common GGPP-derived tricyclic core before undergoing further specific modifications.

Enzymatic Steps and Catalytic Mechanisms in Cyrneine B Formation

The formation of the cyathane core from GGPP involves intricate enzymatic steps, primarily initiated by diterpene cyclases (DTCs), which catalyze the cascade cyclization and rearrangement. Following the formation of the core skeleton, various post-modifications occur, leading to the diverse array of cyathane diterpenoids, including Cyrneine B. These modifications often involve specific enzymes such as FAD-dependent oxidases and NADP(H)-dependent reductases. For instance, in the biosynthesis of related erinacines, an unclustered FAD-dependent oxidase, EriM, has been identified as responsible for the formation of allyl aldehyde, and several NADP(H)-dependent reductases are also involved. These enzymes contribute to the diverse oxygenation and unsaturation patterns characteristic of cyathane diterpenoids. Some steps in these complex biosynthetic pathways can also involve non-enzymatic reactions.

Enzymatic catalysis generally proceeds by reducing the activation energy of a reaction, often through mechanisms such as approximation (bringing reactants into close proximity), covalent catalysis (forming temporary covalent bonds with reactants), acid-base catalysis (donating or accepting protons), or metal ion catalysis (assisting in electrophilic or nucleophilic interactions). These general principles of enzyme action are applicable to the complex transformations observed in cyathane diterpenoid biosynthesis, enabling the precise stereochemical control and structural diversification.

Reconstitution and Heterologous Expression of Cyrneine B Biosynthetic Pathways

The reconstitution and heterologous expression of biosynthetic pathways for natural products, including cyathane diterpenoids, are crucial for both efficient production and the exploration of structural diversity. This approach allows for the study of individual enzymatic steps and the generation of novel compounds.

Saccharomyces cerevisiae (baker's yeast) has emerged as a powerful host for the de novo synthesis of cyathane diterpenes. By engineering S. cerevisiae to enhance the production of the precursor GGPP, researchers have successfully established yeast strains capable of producing various cyathane-type diterpenoids. This provides a straightforward and potentially scalable method for obtaining these valuable compounds.

Biosynthetic engineering, particularly through combinatorial biosynthetic strategies in yeast, has enabled the generation of "non-natural" cyathane analogues. By introducing and manipulating genes encoding specific enzymes from cyathane biosynthetic gene clusters, researchers can create novel compounds with modified structures. For example, S. cerevisiae strains have been engineered to produce twenty-two cyathane-type diterpenes, including seven "unnatural" cyathane xylosides. This capability not only offers new insights into the divergent biosynthesis of mushroom-originated cyathanes but also provides a robust platform for producing a wider range of bioactive cyathane-type diterpenoids for further study and potential application.

Chemical Synthesis of Cyrneine B

Historical Perspective on Total Synthesis Efforts for Cyathane Diterpenoids

Cyathane diterpenoids constitute a large and structurally intriguing family of natural products, characterized by a common 5-6-7 fused tricarbocyclic core. fishersci.atwikipedia.orgbmrb.ioeasychem.orgnih.govnih.govwikipedia.orggbif.orggbif.org A defining feature of these molecules is the presence of two all-carbon quaternary stereocenters, typically located at the C6 and C9 ring junctions. fishersci.atwikipedia.orgbmrb.ionih.govnih.govwikipedia.orggbif.orgnih.govnih.gov Isolated from diverse fungal sources, including Sarcodon cyrneus and Sarcodon glaucopus, these compounds exhibit a wide array of biological activities, such as antibiotic, antimicrobial, antitumor, anti-inflammatory, and, significantly, nerve growth factor (NGF)-regulating properties. fishersci.ateasychem.orgnih.govnih.govwikipedia.orgwikipedia.orgresearchgate.net

The unique structural framework and diverse biological profiles of cyathane diterpenoids have made them compelling targets for total synthesis. nih.govfishersci.ca Early synthetic efforts towards cyrneine and glaucopine diterpenoids were notably scarce. easychem.orgwikipedia.org The first total synthesis of Cyrneine A was achieved in 2012 by Gademann and co-workers, involving a 24-step sequence from (-)-(R)-carvone. easychem.orgnih.govnih.govwikipedia.org Their approach utilized key transformations including a reductive Knoevenagel condensation, a Heck cyclization, and a Yamamoto ring expansion. easychem.orgnih.gov The successful synthesis of Cyrneine B, along with Cyrneine A and Glaucopine C, was reported collectively in 2018 by Han and co-workers, marking the first total synthesis of Cyrneine B in 24 steps. fishersci.atwikipedia.orgbmrb.ioeasychem.orgnih.govnih.govwikipedia.orggbif.org

Enantioselective Total Synthesis Strategies for Cyrneine B

Detailed information regarding the step counts for the collective synthesis of cyrneine diterpenoids is provided below:

| Compound | Total Steps |

| Cyrneine A | 20 |

| Cyrneine B | 24 |

| Glaucopine C | 23 |

Key Synthetic Transformations in Cyrneine B Construction

The construction of the tricyclic core of Cyrneine B relied on a series of strategically chosen and highly effective synthetic transformations. fishersci.atwikipedia.orgbmrb.ioeasychem.orgnih.govwikipedia.orggbif.orgnih.govnih.gov

A pivotal step in the synthesis involved a mild Suzuki cross-coupling reaction. fishersci.atwikipedia.orgbmrb.ioeasychem.orgnih.govnih.govwikipedia.orggbif.orgnih.govnih.gov This reaction facilitated the union of a heavily substituted nonactivated cyclopentenyl triflate with an arylboronic acid or a cyclic vinylboronate. fishersci.atwikipedia.orgbmrb.ioeasychem.orgnih.govnih.govwikipedia.orggbif.orgnih.govnih.gov The use of a phosphinamide-derived palladacycle as a precatalyst was instrumental in achieving this transformation. wikipedia.orggbif.orgnih.govnih.gov This Suzuki coupling was crucial for the rapid and efficient construction of the initial 5-6-6 tricyclic skeleton. wikipedia.orggbif.orgnih.govnih.gov The Suzuki-Miyaura coupling, generally, is a palladium-catalyzed reaction that forms a carbon-carbon bond by coupling a boronic acid with an organohalide.

Another key transformation for the rapid assembly of the 5-6-6 tricyclic skeleton was a chelation-controlled regiospecific Friedel-Crafts cyclization. fishersci.atwikipedia.orgbmrb.ioeasychem.orgnih.govnih.govwikipedia.orggbif.orgnih.govnih.gov This reaction, often mediated by Mg(II), played a critical role in establishing the desired connectivity and regioselectivity within the growing molecular scaffold. nih.gov

The stereoselective installation of the all-carbon quaternary center at the C6 ring junction of the tricycle was achieved through a Birch reductive methylation. fishersci.atwikipedia.orgbmrb.ioeasychem.orgnih.govnih.govgbif.orgnih.govnih.gov This specific transformation was conceived for its potential to streamline the synthetic route, despite inherent challenges such as annular strain, steric hindrance, and stereoselectivity concerns. fishersci.at Notably, this particular application of Birch reductive methylation had not been extensively explored in the synthesis of cyathane-type natural products prior to this work. fishersci.at

To furnish the essential 5-6-7-tricyclic core of Cyrneine B, a carbenoid-mediated ring expansion protocol was employed. fishersci.atwikipedia.orgbmrb.ioeasychem.orgnih.govnih.govgbif.orgnih.govnih.gov This transformation was specifically a zinc carbenoid-mediated ring expansion. nih.gov The process was efficiently executed as a two-step operation: an acylation step followed by a one-pot sequence involving the zinc carbenoid-mediated ring expansion and subsequent iodine-promoted elimination. nih.gov This sequence provided the desired product in a 73% yield over these two steps. nih.gov This approach offered a more streamlined alternative compared to multi-step ring expansion protocols previously reported for related cyathane derivatives, such as those used in the synthesis of allocyathin B2. nih.gov

Base-Mediated Double Bond Migration Reactions

Base-mediated double bond migration reactions play a critical role in the late-stage conversions during the stereoselective synthesis of Cyrneine B and Glaucopine C. This transformation is essential for achieving the desired thermodynamic configuration of specific enone intermediates. For instance, the conversion of an advanced intermediate into a β,γ-enone, followed by a 1,3-prototropic shift, proceeds smoothly under basic conditions. Sodium methoxide (B1231860) (NaOMe) in methanol (B129727) (MeOH) at 35 °C for 4 hours has been reported to facilitate this process, yielding the thermodynamically preferred enone as a single C4 β-H stereoisomer with a 73% yield nih.govresearchgate.net.

Table 1: Base-Mediated Double Bond Migration Conditions for Cyrneine B Synthesis

| Reagent | Solvent | Temperature | Time | Yield | Outcome |

| NaOMe | MeOH | 35 °C | 4 h | 73% | Thermodynamically preferred enone (single C4 β-H stereoisomer) nih.govresearchgate.net |

Aerobic γ-CH Oxidation Cascades

Following the double bond migration, an aerobic γ-CH oxidation cascade is employed as another pivotal late-stage conversion for the stereoselective synthesis of Cyrneine B and Glaucopine C. This cascade reaction facilitates the introduction of oxygen functionalities at specific positions. One reported sequence involves treatment with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (B95107) (THF) at -78 °C for 15 minutes, followed by the addition of trimethyl phosphite (B83602) (P(OMe)3) and oxygen (O2) for 2 hours, achieving a 58% yield for this step. Subsequently, potassium carbonate (K2CO3) in methanol (MeOH) at 35 °C for 4 hours completes the cascade, with a combined yield of 51% for these two steps nih.gov.

Table 2: Aerobic γ-CH Oxidation Cascade Conditions for Cyrneine B Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield |

| 1 | LiHMDS (2.0 equiv), P(OMe)3 (4.0 equiv), O2 | THF | -78 °C | 15 min (LiHMDS), 2 h (P(OMe)3, O2) | 58% nih.gov |

| 2 | K2CO3 (excess) | MeOH | 35 °C | 4 h | 51% (for 2 steps) nih.gov |

Construction of the Cyrneine B Polycyclic Core Structure

The cyathane diterpenoids, including Cyrneine B, are characterized by a common 5-6-7 fused tricarbocyclic core, often featuring two all-carbon quaternary stereocenters at the ring junctions with an anti-orientation researchgate.netresearchgate.net. The construction of this intricate polycyclic core is a central challenge in their total synthesis.

Development of the 5-6-6 Tricyclic Scaffold

The initial phase of constructing the polycyclic core often involves the efficient development of a 5-6-6 tricyclic scaffold. A mild Suzuki coupling of a heavily substituted nonactivated cyclopentenyl triflate with a suitable coupling partner, followed by a chelation-controlled regiospecific Friedel-Crafts cyclization, are key transformations for rapidly building this crucial skeleton researchgate.netresearchgate.net. This approach provides a robust foundation for the subsequent expansion to the full 5-6-7 core.

Assembly of the 5-6-7 Tricyclic Core

The 5-6-7 tricyclic core, essential to Cyrneine B, is typically assembled from the 5-6-6 scaffold through a series of strategic transformations. Key reactions employed in this assembly include Birch reductive methylation and a carbenoid-mediated ring expansion researchgate.netresearchgate.net. The Birch reductive methylation is specifically utilized for the stereoselective installation of an all-carbon quaternary center at the C6 ring junction researchgate.netresearchgate.net. An improved synthetic route has been reported for the 5-6-7 tricyclic core of Cyrneine B and Glaucopine C, which incorporates an efficient Suzuki cross-coupling of a densely substituted cyclopentenyl triflate with cyclic vinylboronate and a highly regio- and stereoselective intramolecular deconjugative alkylation. This improved route has significantly shortened the linear sequence to the core by five steps, starting from commercially available 2-methylcyclopentanone.

Stereochemical Control and Stereoselective Installation of Quaternary Centers

The presence of all-carbon quaternary stereocenters at the C6 and C9 ring junctions, often with an anti-orientation, is a defining feature of cyathane diterpenoids and poses significant synthetic challenges researchgate.netresearchgate.net. Achieving precise stereochemical control throughout the synthesis is paramount. As mentioned, the stereoselective installation of the C6 all-carbon quaternary center is accomplished via Birch reductive methylation researchgate.netresearchgate.net. The efficient and stereoselective construction of such highly substituted carbon centers is a continuous area of research in organic synthesis, given their prevalence in natural products and their influence on molecular topology and biological activity.

Collective Synthetic Approaches for Cyrneine B and Analogues (e.g., Cyrneine A and Glaucopine C)

Many synthetic efforts towards Cyrneine B have adopted a collective approach, enabling the simultaneous or divergent synthesis of related cyathane diterpenoids such as Cyrneine A and Glaucopine C from common intermediates. This strategy leverages shared structural features and synthetic pathways to enhance efficiency. The total synthesis of Cyrneine B has been achieved in approximately 24 steps from readily available commercial materials researchgate.netresearchgate.net. This collective synthesis typically involves the initial construction of the 5-6-6 tricyclic scaffold, followed by its expansion to the 5-6-7 tricyclic core, and then late-stage functionalizations, including the base-mediated double bond migration and aerobic γ-CH oxidation cascades, to yield the specific natural products researchgate.net. This unified strategy underscores the structural and biosynthetic relationships among these complex natural products.

Methodological Improvements in Cyrneine B Synthesis

Recognizing the complexity and length of the initial total synthesis, subsequent research focused on developing more efficient and step-economic routes, particularly for the construction of the intricate [5.6.7]-tricyclic core. In 2020, Wu and Han reported an improved synthetic route specifically for this core structure of Cyrneine B and glaucopine C fishersci.atfishersci.ca.

This improved methodology significantly reduced the linear synthetic sequence for the [5.6.7]-tricyclic core. The first-generation route required 21 steps to construct this core from 2-methylcyclopentanone, whereas the improved route achieved it in 16 steps, representing a reduction of five steps fishersci.atfishersci.ca.

The key advancements in this improved synthesis included:

Efficient Suzuki Cross-Coupling: A highly efficient Suzuki cross-coupling of the densely substituted cyclopentenyl triflate with a cyclic vinylboronate was developed fishersci.atfishersci.ca. This reaction was facilitated by the use of a phosphinamide-derived palladacycle as a precatalyst, enhancing its mildness and efficiency fishersci.se.

Regio- and Stereoselective Intramolecular Deconjugative Alkylation: A novel and highly regio- and stereoselective intramolecular deconjugative alkylation was introduced as a pivotal transformation fishersci.atfishersci.ca. This step played a crucial role in the streamlined construction of the [5.6.7]-tricyclic framework.

The comparative data for the linear steps required for the synthesis of the [5.6.7]-tricyclic core is presented in Table 1.

Table 1: Comparison of Linear Steps for [5.6.7]-Tricyclic Core Synthesis

| Synthetic Route | Starting Material | Linear Steps to [5.6.7]-Tricyclic Core |

| First-Generation Route (Wu et al., 2018) | 2-Methylcyclopentanone | 21 fishersci.ca |

| Improved Route (Wu & Han, 2020) | 2-Methylcyclopentanone | 16 fishersci.atfishersci.ca |

These methodological improvements underscore the continuous efforts in synthetic organic chemistry to develop more practical and efficient routes for complex natural products like Cyrneine B, addressing challenges related to annular strain, steric hindrance, and stereoselectivity inherent in their structural motifs nih.govfishersci.at.

Molecular Mechanisms of Biological Activity of Cyrneine B

Neurotrophic Activity and Neurite Outgrowth Stimulation

Cyrneine B, alongside Cyrneine A, demonstrates notable neurotrophic activity, primarily through its ability to induce neurite outgrowth. These cyathane diterpenoids, derived from Sarcodon cyrneus, have been shown to significantly promote the extension of neurites nih.gov. This effect is observed at concentrations such as 100 µM, without inducing significant cytotoxicity in cellular models. The neurotrophic actions of Cyrneine B have been consistently demonstrated across various in vitro neuronal cell models, underscoring its role in promoting neuronal differentiation and regeneration.

Mimicry and Induction of Nerve Growth Factor (NGF) Activity

A key aspect of Cyrneine B's neurotrophic activity is its capacity to mimic and induce the activity of Nerve Growth Factor (NGF). Cyrneines A and B are known to replicate NGF-mediated neurotrophic effects. Studies have indicated that these compounds can promote the endogenous production of NGF in specific cell lines, such as 1321N1 astrocytoma cells. Furthermore, certain analogs structurally related to cyathane diterpenoids, like simplified hamigeran B derivatives, have also exhibited NGF-mediated neurite-outgrowth promoting effects in PC12 cells nih.gov.

Involvement of Rac1-Dependent Signaling Pathways

The promotion of neurite outgrowth by Cyrneine B is intricately linked to its involvement in Rac1-dependent signaling pathways nih.gov. Specifically, Cyrneine A has been shown to enhance the activity of Rac1, a small GTPase protein critical for regulating actin dynamics within cells. Rac1 plays a pivotal role in initiating signals that govern the dynamics of the actin cytoskeleton, which subsequently facilitates the preferential assembly of F-actin at the tips of growing neurites, known as growth cones. Investigations into the signaling pathways involved revealed that the neurite-promoting activity of Cyrneine A in PC12 cells was inhibited by the ERK inhibitor PD98059, suggesting the involvement of the ERK pathway. However, the PI3K or PKC pathways did not appear to be involved in this specific mechanism. Additionally, Cyrneine A has been observed to enhance the activation of the transcription factors AP-1 and NF-κB.

Modulation of Actin Cytoskeleton Dynamics and F-Actin Assembly

Cyrneine B's mechanism of action includes the modulation of actin cytoskeleton dynamics and the assembly of filamentous actin (F-actin). Cyrneine A, a closely related compound, influences the dynamic rearrangement of actin, leading to the assembly of F-actin at the neurite tips. The small GTPase Rac1 is instrumental in regulating these actin cytoskeleton dynamics, which in turn promotes the organized assembly of F-actin at the growth cones, essential for neurite extension. Actin exists in two interconvertible forms: monomeric globular actin (G-actin) and filamentous actin (F-actin). The dynamic balance between these two forms is tightly regulated by various cellular signals and is crucial for cellular processes including cell movement and shape changes. A diverse array of actin-binding proteins (ABPs) precisely control different stages of actin cytoskeleton assembly, including the nucleation of new filaments, their elongation, severing, capping, and depolymerization.

In Vitro Cellular Models for Neurotrophic Studies

To elucidate the neurotrophic effects and molecular mechanisms of Cyrneine B, various in vitro cellular models have been extensively utilized. These models provide controlled environments to observe and quantify the compound's impact on neuronal differentiation and neurite outgrowth.

Rat Pheochromocytoma PC12 Cell Line Applications

The rat pheochromocytoma PC12 cell line is a widely adopted and valuable model system in neuroscience research for studying neuronal differentiation and neurotrophic effects. PC12 cells are known to differentiate into sympathetic-like neurons upon stimulation with Nerve Growth Factor (NGF), making them an ideal tool for investigating neurotoxicity, neuroprotection, and the promotion of neurite outgrowth. Studies have shown that Cyrneines A and B significantly promote neurite outgrowth in PC12 cells, demonstrating an effect comparable to that of NGF. The involvement of specific signaling pathways in PC12 cells, such as the ERK pathway, has been identified, as the neurite outgrowth induced by Cyrneine A was inhibited by an ERK inhibitor.

Astrocytoma Cell Line 131N1 Investigations

The astrocytoma cell line 131N1 has also been a crucial model for investigating the neurotrophic activity of Cyrneine B. Cyrneines A and B have been shown to trigger neurite outgrowth in 131N1 astrocytoma cells, mimicking NGF-mediated neurotrophic activity. Furthermore, these compounds have been reported to promote the production of NGF in 1321N1 cells. Other related cyathane diterpenoids, such as scabronine A, have also demonstrated the ability to influence NGF synthesis in 1321N1 human astrocytoma cells.

NG108-15 Hybrid Neuronal Cell Line Studies

Cyrneine B has demonstrated the ability to stimulate neurite outgrowth in NG108-15 cells. The NG108-15 cell line is a hybrid neuronal cell line, formed by the fusion of mouse neuroblastoma N18TG-2 cells with rat glioma C6-BU-1 cells. This cell line is widely utilized as a model system in neuroscience research, particularly for investigating neuronal differentiation and the factors influencing it. Studies have shown that Cyrneine B, along with Cyrneine A, stimulated neurite outgrowth in NG108-15 cells, indicating its potential neurotrophic activity.

Table 1: Neurite Outgrowth Activity of Cyrneine B

| Compound | Cell Line | Effect on Neurite Outgrowth | Concentration | Reference |

| Cyrneine B | NG108-15 | Stimulated | Not specified | |

| Cyrneine A | NG108-15 | Stimulated | Not specified | |

| Cyrneine A | PC12 | Stimulated | 100 µM | |

| Cyrneine B | PC12 | Stimulated | 100 µM |

Anti-Neuroinflammatory Mechanisms of Action

While Cyrneine B is directly associated with neurite outgrowth, insights into its potential anti-neuroinflammatory mechanisms are often derived from studies on structurally related cyathane diterpenoids and their analogs. These compounds, which share a common scaffold with cyrneines, have exhibited significant anti-neuroinflammatory properties, including the inhibition of nitric oxide (NO) production and modulation of inflammatory pathways.

Interactions with Inducible Nitric Oxide Synthase (iNOS) Protein

Research on hamigeran B analogs, which are structurally related to the cyathane diterpenoid scaffold encompassing cyrneines, has revealed their potent inhibitory effects on nitric oxide (NO) production. Specifically, derivatives like compounds 9c and 9q demonstrated significant NO production inhibition in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Molecular docking studies further indicated that these derivatives exhibit significant binding interactions with the active site of the inducible nitric oxide synthase (iNOS) protein. This suggests that compounds structurally related to Cyrneine B may exert their anti-neuroinflammatory effects by modulating iNOS activity, thereby reducing the excessive production of NO, a key mediator in neuroinflammation.

Effects on Neuroinflammatory Signaling Pathways

Studies on related cyathane diterpenoid analogs suggest their involvement in modulating neuroinflammatory signaling pathways. For instance, cytotoxicity experiments and ELISA reactions have speculated that these compounds may inhibit the Tumor Necrosis Factor-alpha (TNF-α) pathway to achieve anti-inflammatory effects on nerve cells. Neuroinflammation involves the dysregulation of several signaling pathways, including Nuclear Factor Kappa B (NF-κB), which is a primary pro-inflammatory pathway. The observed inhibition of pro-inflammatory mediators by related compounds suggests a broader impact on the inflammatory cascade.

In Vitro Cellular Models for Anti-Neuroinflammatory Studies

BV-2 Microglial Cell Line Applications

The BV-2 microglial cell line is a widely used in vitro model for studying neuroinflammation. Derived from mouse microglia, these immortalized cells retain many morphological and functional characteristics of primary microglia, making them a valuable alternative for investigating microglial functions and responses. BV-2 cells can be activated by various stimuli, such as lipopolysaccharide (LPS), to induce an inflammatory response, including the release of pro-inflammatory mediators like nitric oxide. In the context of Cyrneine B and its related compounds, LPS-activated BV-2 microglial cells have been extensively used to evaluate their ability to inhibit NO production, serving as a key indicator of anti-neuroinflammatory potential.

Table 2: Nitric Oxide Production Inhibition by Related Compounds in BV-2 Microglial Cells

| Compound (Analog) | Cell Line (Activation) | Effect on NO Production | IC50 (µM) | Reference |

| Compound 9c | LPS-activated BV-2 | Significant Inhibition | 5.85 | |

| Compound 9q | LPS-activated BV-2 | Significant Inhibition | 6.31 |

Structure Activity Relationship Sar Studies of Cyrneine B

Correlation of Chemical Structure with Neurotrophic Activity

Cyrneine B, along with cyrneine A, belongs to a class of cyathane diterpenoids found in Sarcodon cyrneus that exhibit significant neurotrophic activity. These compounds have been shown to promote neurite outgrowth in rat pheochromocytoma PC12 cells, a widely used model for neuronal differentiation ebi.ac.uklookchem.comnp-mrd.orgnih.gov. This neuritogenic effect is observed at concentrations such as 100 µM without inducing significant cytotoxicity np-mrd.orgnih.gov.

Beyond direct neurite outgrowth, cyrneines A and B also stimulate nerve growth factor (NGF) production in 1321N1 human astrocytoma cells np-mrd.org. The mechanism underlying Cyrneine B-induced neurite outgrowth involves a Rac1-dependent pathway, leading to the formation of lamellipodia and filopodia at the growth cones through actin polymerization ebi.ac.uk.

SAR studies comparing various cyathane diterpenoids, including cyrneines A, B, C, and D, have provided insights into the structural features critical for neurotrophic activity. For instance, while cyrneines A and B effectively promote neurite outgrowth, cyrneines C and D fail to induce this effect np-mrd.org. This suggests that even minor differences in the functional groups on the cyathane scaffold can profoundly influence their activity in neuronal cells np-mrd.org. Specifically, the presence of a hydroxyl cycloheptadienyl carbaldehyde system in cyrneines A and B appears to be important for their neuritogenesis-promoting properties np-mrd.org.

Table 1: Neurotrophic Activity of Cyrneines in PC12 Cells

| Compound | Source | Neurite Outgrowth Promotion (PC12 cells) | NGF Production (1321N1 cells) | Key Structural Features (Implied) |

| Cyrneine A | Sarcodon cyrneus | Significant (100 µM) np-mrd.orgnih.gov | Promoted np-mrd.org | Hydroxyl cycloheptadienyl carbaldehyde system np-mrd.org |

| Cyrneine B | Sarcodon cyrneus | Significant (100 µM) np-mrd.orgnih.gov | Promoted np-mrd.org | Hydroxyl cycloheptadienyl carbaldehyde system np-mrd.org |

| Cyrneine C | Sarcodon cyrneus | Failed to induce np-mrd.org | Not reported | Absence/modification of key functional groups compared to A/B np-mrd.org |

| Cyrneine D | Sarcodon cyrneus | Failed to induce np-mrd.org | Not reported | Absence/modification of key functional groups compared to A/B np-mrd.org |

Structure-Mechanism Relationships in Anti-Neuroinflammatory Actions

In addition to its neurotrophic effects, Cyrneine B and its derivatives exhibit anti-neuroinflammatory actions, particularly through the inhibition of nitric oxide (NO) production. Studies have shown that certain simplified hamigeran B and 1-hydroxy-9-epi-hamigeran B norditerpenoid analogs, structurally related to the cyathane diterpenoid scaffold, can significantly inhibit NO production in lipopolysaccharide (LPS)-activated BV-2 microglial cells ebi.ac.uk.

Molecular docking studies have been instrumental in understanding the key structural features that mediate this anti-neuroinflammatory activity. These studies indicate significant binding interactions of active derivatives, such as compounds 9c and 9q (analogs mentioned in the context of Cyrneine B research), with the active site of inducible nitric oxide synthase (iNOS) protein ebi.ac.uk. This suggests that the ability to modulate iNOS activity is a crucial aspect of their anti-neuroinflammatory mechanism. Furthermore, it has been speculated that these compounds may inhibit the TNF-α pathway to achieve their anti-inflammatory effects on nerve cells ebi.ac.uk.

Table 2: Anti-Neuroinflammatory Activity of Cyrneine B Analogs (NO Production Inhibition in LPS-activated BV-2 cells)

| Compound | IC50 (µM) for NO Production Inhibition | Target/Mechanism (Implied) |

| Analog 9c | 5.85 ebi.ac.uk | iNOS protein binding ebi.ac.uk |

| Analog 9q | 6.31 ebi.ac.uk | iNOS protein binding ebi.ac.uk |

| Allocyathin B2 | Inhibited NO production | iNOS protein binding |

Design Principles for Cyrneine B Analogues with Modified Biological Profiles

The SAR insights derived from studies on Cyrneine B and its related cyathane diterpenoids provide a foundation for designing analogues with tailored biological profiles.

Retention of Neurotrophic Core: The presence of the hydroxyl cycloheptadienyl carbaldehyde system appears to be critical for maintaining neurotrophic activity np-mrd.org. Analogues designed to enhance neurite outgrowth would likely retain or optimize this structural motif. Minor modifications to other functional groups on the cyathane structure could be explored to fine-tune activity or improve pharmacokinetic properties without compromising the core neurotrophic effect np-mrd.org.

Modulation of Anti-Neuroinflammatory Potency: The ability of certain derivatives to potently inhibit NO production through iNOS interaction highlights a clear target for anti-neuroinflammatory analogue design ebi.ac.uk. Structural modifications that enhance binding affinity to iNOS, as identified through molecular docking, could lead to more potent anti-inflammatory agents. This might involve optimizing the shape, charge distribution, and hydrogen bonding capabilities of the molecule to improve interaction with the enzyme's active site.

Development of Bifunctional Agents: Some derivatives, such as compound 9q, have demonstrated good activities as both NO production inhibitors and neurite outgrowth inducers ebi.ac.uk. This suggests the possibility of designing "bifunctional agents" that simultaneously address both neurotrophic support and neuroinflammation. The design challenge would involve identifying structural elements that contribute synergistically to both activities, or strategically combining features known to promote each effect within a single molecular scaffold. This could involve exploring the interplay between the structural requirements for Rac1 activation (for neurotrophic effects) and iNOS inhibition (for anti-neuroinflammatory effects).

Stereochemical Considerations: While not explicitly detailed for Cyrneine B in the provided snippets, stereochemistry is often paramount in natural product activity. Small changes in stereoisomers can lead to significant differences in biological profiles, and this would be a critical consideration in analogue design.

By systematically modifying the cyathane diterpenoid scaffold based on these SAR principles, researchers can aim to develop novel compounds with improved potency, selectivity, and potentially a broader therapeutic window for neurodegenerative conditions.

Q & A

Basic: What spectroscopic methods are recommended for structural elucidation and purity assessment of Cyrneine B?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to confirm stereochemistry and functional groups. Compare spectra with synthesized standards or literature data .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) aids in fragmentation pattern analysis.

- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable.

- Chromatographic Purity: Employ HPLC-UV/ELSD with orthogonal columns (e.g., C18 and HILIC) to assess purity (>95% required for biological assays) .

Basic: How should researchers design initial in vitro assays to evaluate Cyrneine B’s bioactivity?

Answer:

- Dose-Response Curves: Test a minimum of six concentrations (e.g., 0.1–100 µM) in triplicate to calculate IC₅₀/EC₅₀ values.

- Cell Line Validation: Use authenticated cell lines (e.g., ATCC) and include positive/negative controls.

- Assay Redundancy: Combine multiple assays (e.g., MTT for viability, caspase-3 for apoptosis) to confirm mechanisms.

- Data Normalization: Express results as fold-change relative to controls, applying ANOVA with post-hoc tests (e.g., Tukey) .

Advanced: How can discrepancies in reported mechanisms of action for Cyrneine B be systematically resolved?

Answer:

- Systematic Review: Follow PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-peer-reviewed sources .

- Meta-Analysis: Use random-effects models to account for inter-study variability. Stratify by experimental conditions (e.g., cell type, dose range).

- Experimental Replication: Independently reproduce key studies under standardized conditions, reporting raw data and statistical code for transparency .

Advanced: What experimental design principles optimize enantioselective synthesis of Cyrneine B?

Answer:

- Catalyst Screening: Test chiral catalysts (e.g., Jacobsen’s salen complexes) in asymmetric reactions. Monitor enantiomeric excess (ee) via chiral HPLC .

- Design of Experiments (DoE): Apply factorial designs to optimize parameters (temperature, solvent, catalyst loading). Use response surface methodology (RSM) for non-linear relationships.

- Kinetic Resolution: Evaluate reaction progress using time-course sampling to identify side reactions (e.g., racemization) .

Advanced: How can researchers evaluate the stability of Cyrneine B under varying physiological conditions?

Answer:

- Accelerated Stability Studies: Incubate compound in buffers (pH 2–9) and serum at 37°C. Sample at intervals (0, 24, 48 hrs) and quantify degradation via LC-MS.

- Light/Temperature Sensitivity: Expose to UV light (ICH Q1B guidelines) and thermal stress (40–60°C).

- Metabolite Identification: Use hepatic microsomes or S9 fractions to profile phase I/II metabolites .

Advanced: What strategies are effective for identifying Cyrneine B’s molecular targets in complex biological systems?

Answer:

- Chemical Proteomics: Employ affinity-based pull-down assays with biotinylated Cyrneine B. Validate hits via SPR or ITC.

- CRISPR-Cas9 Screening: Perform genome-wide knockout screens to identify synthetic lethal interactions.

- Transcriptomics/Proteomics: Integrate RNA-seq and SILAC-based proteomics to map pathway-level changes .

Basic: What methodologies are recommended for isolating Cyrneine B from natural sources?

Answer:

- Extraction: Use polar solvents (MeOH/H₂O) with sonication or Soxhlet apparatus.

- Fractionation: Apply column chromatography (silica gel, Sephadex LH-20) guided by TLC bioautography.

- Spectral Comparison: Cross-reference isolated compound’s NMR/MS data with synthetic standards to confirm identity .

Advanced: How can researchers assess synergistic effects of Cyrneine B in combination therapies?

Answer:

- Combinatorial Assays: Use fixed-ratio designs (e.g., Chou-Talalay) to calculate combination indices (CI <1 = synergy).

- Mechanistic Validation: Pair with pathway-specific inhibitors (e.g., AKT or MAPK inhibitors) to dissect interactions.

- In Vivo Models: Test combinations in xenograft models, employing longitudinal dosing and PK/PD modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.